(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide
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Overview
Description
The compound (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzodiazole moiety, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, propargyl bromide, 2-aminopyridine, and 2-nitrobenzaldehyde.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of (2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide would involve optimization of reaction conditions to maximize yield and purity. This includes:
Optimization of Solvents: Using solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to enhance reaction rates.
Catalysts: Employing catalysts such as palladium or copper to facilitate coupling reactions.
Purification Techniques: Utilizing chromatography methods like HPLC (high-performance liquid chromatography) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting nitro groups to amines.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reducing Agents: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution Reagents: Electrophiles such as alkyl halides for substitution on the pyridine ring.
Major Products
Epoxides: From oxidation of the propargyl group.
Amines: From reduction of nitro groups on the benzodiazole ring.
Alkylated Pyridine Derivatives: From substitution reactions on the pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.
Protein Binding: Studied for its ability to bind to specific proteins, influencing their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Applied in the creation of novel materials with unique properties, such as conductive polymers.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Protein Interaction: Interacts with specific proteins, altering their conformation and function.
Signal Transduction: Modulates signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide shares structural similarities with compounds like:
- This compound
- This compound
Uniqueness
- Structural Complexity : The combination of a pyrrolidine ring, benzodiazole moiety, and pyridine ring is unique, providing distinct chemical properties.
- Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
(2S)-1-prop-2-ynyl-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-2-11-25-12-5-7-18(25)20(26)22-14-8-9-15-17(13-14)24-19(23-15)16-6-3-4-10-21-16/h1,3-4,6,8-10,13,18H,5,7,11-12H2,(H,22,26)(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDOKVNKYNZHH-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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